Lazertinib - 1903008-80-9

Lazertinib

Catalog Number: EVT-272735
CAS Number: 1903008-80-9
Molecular Formula: C30H34N8O3
Molecular Weight: 554.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lazertinib (YH25448) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [, ] It is classified as a targeted therapy, specifically designed to inhibit the activity of mutant forms of EGFR found in certain types of cancer, particularly non-small cell lung cancer (NSCLC). [, ] Lazertinib plays a significant role in scientific research as a valuable tool for studying EGFR-mediated signaling pathways and developing effective treatment strategies for EGFR-mutant cancers.

Future Directions
  • Optimizing Treatment Strategies: Further clinical trials are needed to determine the optimal dose and schedule of Lazertinib as monotherapy and in combination with other agents. [, , ]
  • Addressing Resistance Mechanisms: Development of new therapeutic strategies to target Lazertinib-resistant tumors, particularly those harboring EGFR C797S or EGFR/BRAF fusion, is crucial. [, ]
  • Developing Next-Generation EGFR TKIs: The discovery and development of novel, non-irreversible EGFR TKIs that can effectively target C797S containing triple mutations are essential to overcome limitations of current-generation inhibitors. []

Gefitinib

  • Compound Description: Gefitinib is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used as a first-line treatment for patients with EGFR mutation-positive, locally advanced or metastatic non-small cell lung cancer (NSCLC) [, ].
  • Relevance: Multiple studies have compared the efficacy and safety of Lazertinib to Gefitinib in the first-line treatment of EGFR-mutated advanced NSCLC. Results have shown that Lazertinib provides significant PFS benefit over Gefitinib with a comparable safety profile, suggesting Lazertinib as a potential new treatment option for this patient population [, ].

Osimertinib

  • Compound Description: Osimertinib is a third-generation, irreversible EGFR-TKI. Like Lazertinib, it targets both EGFR-TKI sensitizing and T790M-resistance mutations and demonstrates superior blood-brain barrier penetration compared to earlier generations of EGFR-TKIs [, ]. It is considered a preferred first-line therapy for advanced EGFR mutation-positive NSCLC [].

Amivantamab

  • Compound Description: Amivantamab is a bispecific antibody that targets both EGFR and MET. It exhibits immune cell-directing activity and targets activating and resistance EGFR mutations as well as MET mutations and amplifications [, , , ].
  • Relevance: Amivantamab is being investigated in combination with Lazertinib as a potential therapeutic strategy for EGFR-mutant NSCLC. Studies suggest that the combination therapy may improve antitumor activity compared to either agent alone, especially in patients with acquired resistance to Osimertinib [, , , , , , , , , ].

Trametinib

  • Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2 kinases, which are downstream components of the MAPK signaling pathway [].
  • Relevance: Research has shown that the combination of Lazertinib with Trametinib demonstrates a strong antitumor effect in Lazertinib-acquired resistant NSCLCs with EGFR/BRAF fusion []. This suggests the combination therapy could be a promising option for overcoming acquired resistance to Lazertinib in the clinic [].

Selumetinib

  • Compound Description: Selumetinib is another MEK inhibitor, similar in function to Trametinib [].
  • Relevance: Similar to Trametinib, the combination of Lazertinib with Selumetinib shows significant antitumor activity in Lazertinib-acquired resistant NSCLCs with EGFR/BRAF fusion in preclinical models []. This highlights the potential of MEK inhibitor combinations for addressing Lazertinib resistance [].
Overview

Lazertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor designed to target specific mutations in the EGFR gene, notably the exon 19 deletions and the L858R mutation. It is primarily investigated for its efficacy in treating non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier EGFR-targeted therapies. The compound has shown promise in clinical trials, demonstrating a manageable safety profile and significant antitumor activity, including in cases with brain metastases .

Source and Classification

Lazertinib is classified as a small molecule drug and is recognized under various synonyms, including Lazertinib mesylate monohydrate. It is synthesized through complex chemical processes and has been developed by KRICT's Medicinal Bio Research Division, among other organizations . The compound has reached advanced phases of clinical trials, indicating its potential approval for therapeutic use in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lazertinib involves multiple steps that include nucleophilic substitution and condensation reactions. The initial stages involve the formation of key intermediates through reactions with various reagents under controlled conditions. For instance, the synthesis begins with the nucleophilic substitution of a precursor compound, leading to further transformations through hydrogenation and acylation processes.

  1. Nucleophilic Substitution: The initial compound undergoes nucleophilic substitution, forming an intermediate.
  2. Hydrogenation: This intermediate is then subjected to hydrogenation using palladium on carbon as a catalyst, resulting in an aminoderivative.
  3. Condensation Reactions: Subsequent steps include condensation reactions under alkaline conditions, which yield further derivatives leading to the final product .

The detailed synthetic route highlights the complexity and precision required in the production of Lazertinib for clinical use.

Molecular Structure Analysis

Structure and Data

The molecular formula of Lazertinib is C30H34N8O3C_{30}H_{34}N_{8}O_{3}, with a molecular weight of approximately 530.65 g/mol. Its structural characteristics include multiple nitrogen atoms and functional groups that facilitate its interaction with the EGFR protein. The InChIKey for Lazertinib is RRMJMHOQSALEJJ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .

Visualization

While specific structural diagrams are not provided here, Lazertinib's structure can be visualized using molecular modeling software that depicts its three-dimensional conformation.

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of Lazertinib includes several key chemical reactions:

  1. Nucleophilic Aromatic Substitution: This reaction involves the displacement of a leaving group by a nucleophile, forming a new aromatic compound.
  2. Reduction Reactions: The nitro group in one of the intermediates undergoes reduction to yield an amine.
  3. Acylation: The final product formation includes acylation processes where acyl chlorides react with amines to form amides.

These reactions are critical for constructing the molecular framework necessary for Lazertinib's activity against EGFR mutations .

Mechanism of Action

Lazertinib functions by selectively inhibiting the tyrosine kinase activity of mutated forms of the EGFR protein. This inhibition blocks downstream signaling pathways that promote cell proliferation and survival in cancer cells. Specifically, Lazertinib targets:

  • EGFR Exon 19 Deletions: These mutations lead to constitutive activation of the receptor.
  • L858R Mutation: This common mutation also results in enhanced signaling through the receptor.

By binding to these mutated forms, Lazertinib effectively reduces tumor growth and induces apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

Lazertinib is typically presented as a solid compound with specific solubility characteristics that are crucial for its bioavailability when administered orally. Its stability under physiological conditions contributes to its effectiveness as an antitumor agent.

Chemical Properties

The compound exhibits properties typical of small molecule inhibitors, including:

  • Solubility: Soluble in organic solvents but may have limited water solubility.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels or light exposure.

These properties are essential for ensuring effective delivery and action within biological systems .

Applications

Lazertinib is primarily investigated for its application in treating non-small cell lung cancer characterized by specific EGFR mutations. Clinical trials have shown it to be effective in patients who have previously undergone treatment with other EGFR inhibitors but experienced disease progression due to resistance mechanisms.

Scientific Uses

As a targeted therapy, Lazertinib represents a significant advancement in personalized medicine for oncology, particularly for patients with advanced NSCLC who have limited treatment options due to resistance . Its development underscores ongoing efforts to improve outcomes in cancer therapy through molecularly targeted approaches.

Molecular Pharmacology of Lazertinib

Structural Basis for EGFR Kinase Domain Targeting

Lazertinib (C₃₀H₃₄N₈O₃) is an irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) distinguished by its aminopyrimidine core, acrylamide warhead, and unique pyrazole-based substituent. Its molecular architecture enables precise targeting of the EGFR kinase domain, particularly in non-small cell lung cancer (NSCLC) harboring activating mutations (exon 19 deletions, L858R) and resistance-conferring T790M mutations [1] [9].

Covalent Binding to Cys797 Residue in the ATP-Binding Site

Lazertinib forms an irreversible covalent bond with Cys797 within the ATP-binding pocket of EGFR. This acrylamide-dependent Michael addition reaction occurs after initial non-covalent binding, positioning the electrophilic acrylamide group proximal to Cys797. X-ray crystallography (PDB ID: 7UKV, 7UKW) confirms that the aminopyrimidine group anchors the molecule to the hinge region via hydrogen bonds with M793, while the acrylamide extends toward C797 for covalent adduct formation [2] [5] [9]. This binding mode locks Lazertinib in place, prolonging target inhibition and overcoming ATP-competitive resistance mechanisms. Biochemical assays demonstrate Lazertinib’s superior inhibition kinetics (kinact/KI = 115,000 M⁻¹s⁻¹ for EGFRL858R/T790M) compared to osimertinib (kinact/KI = ~75,000 M⁻¹s⁻¹) [2].

Table 1: Key Binding Interactions of Lazertinib in EGFR Kinase Domain

Structural ElementInteraction TypeTarget Residue/DomainFunctional Consequence
Acrylamide warheadCovalent bondCys797Irreversible inhibition
AminopyrimidineH-bondingM793 (hinge region)Anchoring to kinase backbone
Pyrazole phenyl ringVan der WaalsT790M gatekeeper residueEnhanced mutant selectivity
MethyleneamineH-bondingD855 (DFG motif)Stabilization of inactive conformation
Morpholine groupSolubilizationSolvent-exposed regionImproved pharmacokinetics

Role of Pyrazole Moieties in Selectivity for T790M Mutations

The pyrazole moiety of Lazertinib features dual substituents: a hydrophobic phenyl ring and a hydrophilic N,N-dimethylmethyleneamine. This design enables mutant-selective inhibition through:

  • Van der Waals interactions: The phenyl group optimally occupies the enlarged hydrophobic pocket created by the T790M mutation (methionine substitution), generating binding energy not achievable in wild-type (WT) EGFR [2] [9].
  • Hydrogen bonding: The methyleneamine forms intramolecular H-bonds with the acrylamide carbonyl, stabilizing the bioactive conformation. It also donates H-bonds to D855 in the DFG motif, reinforcing affinity for the inactive kinase conformation prevalent in T790M mutants [2] [5].
  • Steric exclusion of WT EGFR: The pyrazole substituents reposition K745 beneath the P-loop, diminishing binding to WT EGFR and reducing off-target toxicity [2]. Biochemical profiling confirms 3.2-fold greater selectivity for EGFRL858R/T790M over WT versus osimertinib (1.6-fold) [2] [8].

Table 2: Selectivity Profile of Lazertinib Against EGFR Isoforms

EGFR IsoformIC₅₀ (nM)*kinact/KI (M⁻¹s⁻¹)*Cellular EC₅₀ (nM)*
L858R/T790M1.7–20.6115,000 ± 2,0003.3–5.7
Exon19Del/T790M3.5–18.9Not reported4.1–5.3
WT EGFR60.035,800 ± 400722.7
HER2Not reported2,950 ± 110>1,000

*Data compiled from [2] [8] [9]

Pharmacodynamic Profiling

Inhibition of Downstream Signaling Pathways (PI3K/AKT/mTOR, Ras/Raf/MEK/ERK)

Lazertinib suppresses oncogenic signaling cascades downstream of EGFR:

  • PI3K/AKT/mTOR pathway: Lazertinib inhibits phosphorylation of AKT (Ser473) and its substrates (e.g., mTOR, GSK-3β), disrupting survival signals. In H1975 xenografts (L858R/T790M), Lazertinib (10 mg/kg) reduced p-AKT by >90% versus controls, correlating with tumor regression [8] [9]. This occurs via direct blockade of EGFR-mediated PI3K activation and reduced PIP₃ generation [3] [7].
  • Ras/Raf/MEK/ERK pathway: Phospho-ERK suppression is observed at Lazertinib concentrations ≥5 nM in PC9 cells (Exon19Del). The drug inhibits SOS-mediated Ras activation and prevents Raf phosphorylation at Ser338, thereby arresting the MAPK cascade at its inception [7] [10].Notably, Lazertinib’s suppression of both pathways is more potent than osimertinib in intracranial models, attributable to superior brain penetration (brain-to-plasma ratio: 0.9; tumor-to-brain ratio: 7.9) [8].

Table 3: Downstream Pathway Inhibition by Lazertinib

PathwayKey Phospho-Targets SuppressedReduction vs. ControlFunctional Outcome
PI3K/AKT/mTORp-EGFR, p-AKT (Ser473), p-mTOR>90% (in vivo)Apoptosis induction, cell cycle arrest
Ras/Raf/MEK/ERKp-ERK1/2, p-MEK, p-RSK70–95% (in vitro)Inhibition of proliferation signals
STATp-STAT3/560–80%Reduced survival of tumor-initiating cells

Differential Activity Against Wild-Type vs. Mutant EGFR Isoforms

Lazertinib exhibits 100–200-fold selectivity for mutant EGFR over WT:

  • Mutant EGFR inhibition: Half-maximal inhibitory concentrations (IC₅₀) for L858R/T790M and Exon19Del/T790M range from 1.7–20.6 nM in kinase assays and 3.3–5.7 nM in cellular viability assays. This potency arises from preferential binding to the "αC-helix out" inactive conformation stabilized by T790M, where the pyrazole-phenyl group optimally engages Met790 [1] [2] [9].
  • WT EGFR sparing: Lazertinib’s IC₅₀ for WT EGFR is 722.7 nM in cells and 60 nM in enzymatic assays—2–12-fold higher than osimertinib. This differential arises because the pyrazole moiety disrupts interactions with K745 in WT EGFR, reducing binding affinity. Consequently, Lazertinib causes less severe dermatological toxicities in preclinical models [8] [9].Lazertinib also shows negligible activity against HER2 (IC₅₀ >1,000 nM), minimizing off-target effects common to pan-HER inhibitors [4] [8].

Properties

CAS Number

1903008-80-9

Product Name

Lazertinib

IUPAC Name

N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide

Molecular Formula

C30H34N8O3

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C30H34N8O3/c1-5-28(39)32-23-17-24(26(40-4)18-25(23)37-13-15-41-16-14-37)33-30-31-12-11-27(34-30)38-20-22(19-36(2)3)29(35-38)21-9-7-6-8-10-21/h5-12,17-18,20H,1,13-16,19H2,2-4H3,(H,32,39)(H,31,33,34)

InChI Key

RRMJMHOQSALEJJ-UHFFFAOYSA-N

SMILES

CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC

Solubility

Soluble in DMSO

Synonyms

Lazertinib; YH-25448; YH 25448; YH25448; GNS-1480; GNS 1480; GNS1480.

Canonical SMILES

CN(C)CC1=CN(N=C1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5CCOCC5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.